![molecular formula C8H5F2N3O2 B2403464 8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 2248299-64-9](/img/structure/B2403464.png)
8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Description
“8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that falls under the class of triazoles . Triazoles are heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of triazoles includes a five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds have shown remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . Most of the compounds displayed moderate antiproliferative activities against three cancer cells, with IC 50 values < 80 μM .Mechanism of Action
Future Directions
The future directions in the study of triazole compounds involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
properties
IUPAC Name |
8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-6(10)5-1-4(8(14)15)2-13-7(5)11-3-12-13/h1-3,6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSJRTYBGLPNCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1C(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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